2-(Difluoromethyl)-4-methylthiophene

Description

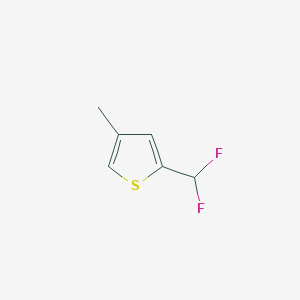

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6F2S |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-methylthiophene |

InChI |

InChI=1S/C6H6F2S/c1-4-2-5(6(7)8)9-3-4/h2-3,6H,1H3 |

InChI Key |

MRJFFVQKKRYSGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Difluoromethyl 4 Methylthiophene

Methodologies for Thiophene (B33073) Ring Formation with Positional Control of Substituents

Mechanistic Considerations in Thiophene Annulation Reactions

The mechanisms of thiophene ring formation are crucial for controlling the final substitution pattern. In the Paal-Knorr synthesis, the reaction is believed to proceed through the conversion of the dicarbonyl compound into a thionated intermediate, followed by cyclization and dehydration.

For syntheses involving alkynes, the mechanisms can be more varied. For instance, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols involves a 5-endo-dig S-cyclization pathway. nih.gov Another mechanistic pathway involves the interaction of elemental sulfur with a base to generate a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to 1,3-diynes to initiate the cyclization process. organic-chemistry.org Understanding these mechanistic nuances allows for the rational design of precursors to achieve specific substitution patterns.

Selective Functionalization of Thiophene Precursors

Alternatively, a pre-formed thiophene ring can be functionalized. The thiophene ring is aromatic and undergoes electrophilic substitution reactions preferentially at the C2 and C5 positions due to the higher electron density at these carbons. pharmaguideline.comwikipedia.org Halogenation, for example, is extremely rapid and can lead to tetrasubstitution if not controlled. iust.ac.ir

To achieve substitution at less reactive positions like C4, several strategies can be employed:

Blocking Groups: The more reactive α-positions (C2 and C5) can be blocked with groups like halogens or silyl (B83357) groups. Subsequent functionalization is then directed to the β-positions (C3 and C4). The blocking groups can be removed later in the synthetic sequence.

Directed Metalation: The use of strong bases, such as organolithium reagents (e.g., n-butyllithium) or specialized mixed metal-amide bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve regioselective deprotonation (metalation) at specific C-H bonds. wikipedia.orgresearchgate.net The resulting organometallic intermediate can then react with an electrophile to install a desired functional group. For instance, lithiation of thiophene primarily occurs at the C2 position. wikipedia.org

Introduction of the Difluoromethyl Group at the C-2 Position

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal and materials chemistry. Its introduction onto a thiophene ring can be accomplished through direct C-H difluoromethylation or by fluorinating a pre-existing functional group.

Direct Difluoromethylation Reagents and Protocols

Recent advances have led to the development of reagents capable of direct C-H difluoromethylation of heteroarenes, bypassing the need for pre-functionalization. nih.gov One prominent reagent is zinc bis(difluoromethanesulfinate), often referred to as the Baran reagent or DFMS (Zn(SO₂CF₂H)₂). nih.govenamine.net This reagent generates a difluoromethyl radical (•CF₂H) that can functionalize a C-H bond on a heterocyclic substrate. nih.gov

These reactions are typically performed under radical-initiating conditions and are noted for their operational simplicity. nih.govenamine.net

| Reagent/System | Substrate Type | General Conditions | Notes |

| Zn(SO₂CF₂H)₂ (DFMS) | Heteroarenes | tBuOOH, CH₂Cl₂/H₂O | Effective for direct C-H functionalization; regioselectivity can be an issue. nih.gov |

| (DMPU)₂Zn(CF₂H)₂ / Ni catalyst | Aryl halides/triflates | Room temperature | Requires pre-functionalization (e.g., 2-bromothiophene). acs.orgrsc.org |

| 2-PySO₂CF₂H / Fe(acac)₃ | Diaryl zinc reagents | Mild conditions | Involves a cross-coupling approach. rsc.org |

Fluorination of Pre-functionalized Thiophenes

A more traditional and often highly regioselective method involves the installation of a functional group at the C-2 position, which is then converted to the difluoromethyl group. A common precursor for this transformation is an aldehyde.

For the target molecule, the synthesis could start from 4-methylthiophene-2-carboxaldehyde. sigmaaldrich.com This aldehyde can be converted to the difluoromethyl group using a deoxofluorinating agent.

| Fluorinating Agent | Precursor | Product | Notes |

| (Diethylamino)sulfur trifluoride (DAST) | Aldehyde (R-CHO) | Difluoromethyl (R-CF₂H) | A widely used strategy for converting aldehydes to difluoromethyl groups. nih.gov |

| Xenon difluoride (XeF₂) | Pyrrole derivative | Fluoropyrrole | Demonstrates direct fluorination on a similar heterocycle. researchgate.net |

| Selectfluor™ | Pyrrole derivative | Fluoropyrrole | Can lead to polymerization but is effective for certain substrates. researchgate.net |

The fluorination of a C-2 aldehyde on the 4-methylthiophene ring provides a direct and controlled route to the desired 2-(difluoromethyl) substituent.

Regioselective Methylation at the C-4 Position

Introducing a methyl group regioselectively at the C-4 position of a thiophene ring is challenging due to the higher reactivity of the C-2 and C-5 positions. pharmaguideline.com The most effective strategies either build the ring with the methyl group already in place or utilize directed functionalization on a pre-formed thiophene ring.

One of the most straightforward approaches is to use a starting material in a ring-forming reaction that already contains the methyl group at the correct precursor position. For example, the cyclization of a properly substituted tetrahydrothiophene (B86538) derivative, such as 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, can be used to generate a 4-methyl-substituted thiophene core. chemicalbook.comgoogle.com

Alternatively, if starting with a thiophene ring, a multi-step sequence is often necessary:

Block the α-positions: Protect the reactive C-2 and C-5 positions, for example, through bromination.

Functionalize the β-position: Introduce a functional group at the C-3 or C-4 position via metalation followed by reaction with an electrophile.

Convert to Methyl: Convert the installed functional group into a methyl group (e.g., reduction of a carboxylate or aldehyde).

De-block: Remove the protecting groups from the α-positions.

Friedel-Crafts acylation offers another route. While thiophenes typically acylate at the C2-position, if both C2 and C5 are blocked by other substituents, acylation can be directed to the C3 (and by extension, C4) position. The resulting acyl group can then be reduced to a methyl group.

Convergent and Divergent Synthetic Pathways to 2-(Difluoromethyl)-4-methylthiophene

The synthesis of this compound can be approached through various strategic pathways that prioritize efficiency, atom economy, and the ability to generate structural diversity. Convergent synthesis aims to combine complex, pre-functionalized fragments in the late stages of a synthetic sequence, while divergent synthesis allows for the creation of multiple derivatives from a common intermediate.

Tandem Reactions and One-Pot Syntheses

While a specific tandem reaction for the direct synthesis of this compound from acyclic precursors is not prominently documented, established principles in thiophene synthesis allow for the postulation of a viable one-pot strategy. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be adapted in a multicomponent, one-pot fashion. A hypothetical, yet chemically sound, approach could involve the reaction of a ketone, an active methylene (B1212753) compound, and elemental sulfur to form a thiophene core, which is then functionalized in situ.

For instance, a one-pot process could be envisioned starting with the construction of a suitably substituted thiophene ring, followed by a subsequent difluoromethylation step without intermediate workup. Such a process would offer a highly efficient route to the target molecule and its analogues.

Table 1: Proposed One-Pot Synthesis of a Functionalized Thiophene Core

| Step | Reagents & Conditions | Purpose |

| 1 | Propionaldehyde, Ethyl Cyanoacetate, Elemental Sulfur, Morpholine (catalyst), Ethanol, 50°C | Formation of a 2-amino-4-methylthiophene-3-carboxylate derivative via Gewald reaction. |

| 2 | Copper(I) Iodide, Sodium Difluoromethanesulfinate (NaSO2CF2H), 110°C | In-situ Sandmeyer-type reaction followed by difluoromethylation of the resulting thiophene intermediate. |

This table outlines a conceptual one-pot sequence. The initial Gewald reaction would form a substituted thiophene, which could then undergo further transformation in the same reaction vessel to introduce the difluoromethyl group.

Transition Metal-Catalyzed Cross-Coupling Approaches for Thiophene Derivatization

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These strategies are particularly well-suited for the late-stage functionalization of heterocyclic cores like thiophene.

A highly plausible and strategic approach to synthesizing this compound involves the cross-coupling of a pre-functionalized thiophene ring. This can be achieved through two primary divergent pathways starting from a common bromo-substituted intermediate.

Route A: Methylation of a Difluoromethylated Thiophene

This convergent route relies on the synthesis of a 4-bromo-2-(difluoromethyl)thiophene intermediate. This key building block can then undergo a transition metal-catalyzed methylation reaction. Nickel- and palladium-catalyzed reactions are well-established for coupling aryl halides with methylating agents. rsc.orgnih.gov For example, a nickel-catalyzed Kumada or Negishi coupling or a palladium-catalyzed Suzuki coupling could be employed.

Table 2: Proposed Transition Metal-Catalyzed Methylation of 4-Bromo-2-(difluoromethyl)thiophene

| Entry | Catalyst/Precatalyst | Ligand | Methylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NiCl2 | dppp | MeMgBr | THF | 25-60 | Est. >80 |

| 2 | Pd(PPh3)4 | - | CH3B(OH)2 / K2CO3 | Dioxane/H2O | 90-100 | Est. >75 |

| 3 | NiCl2(dme) | dtbbpy | Methyl Tosylate / Mn | DMA | 60 | Est. >70 |

| Yields are estimated based on analogous reactions reported in the literature for similar substrates. rsc.orgchemrxiv.org |

Route B: Difluoromethylation of a Methylated Thiophene

Alternatively, a divergent approach can be taken by first preparing a 4-methylthiophene scaffold bearing a handle for cross-coupling, such as a bromine atom or a boronic acid group. The subsequent introduction of the difluoromethyl group can be accomplished using various modern difluoromethylating agents and catalytic systems. Copper-catalyzed difluoromethylation of aryl boronic acids or metallaphotoredox-catalyzed difluoromethylation of aryl bromides are prominent examples of such transformations. princeton.edursc.org

The reaction of 4-methylthiophene-2-boronic acid with a suitable difluoromethyl source, such as bromodifluoromethane (B75531) (HCF2Br) or other electrophilic [CF2H]+ synthons, under copper or palladium/photoredox catalysis, provides a direct route to the final product. princeton.edu

Table 3: Proposed Transition Metal-Catalyzed Difluoromethylation of 4-Methylthiophene Derivatives

| Entry | Substrate | Catalyst System | CF2H Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Methylthiophene-2-boronic acid | CuI / 1,10-Phenanthroline | ICH2F | DMF | 100 | Est. >65 |

| 2 | 2-Bromo-4-methylthiophene | NiCl2(glyme) / dtbbpy / Ir(ppy)3 | HCF2Br (gas) | DMA | 25 (Blue LED) | Est. >70 |

| Yields are estimated based on analogous reactions reported in the literature. princeton.edu |

These transition metal-catalyzed methods offer high functional group tolerance and typically proceed under mild conditions, making them highly attractive for the synthesis of complex molecules like this compound.

Comprehensive Spectroscopic Analysis and Structural Characterization of 2 Difluoromethyl 4 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For 2-(Difluoromethyl)-4-methylthiophene, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methyl group, and the difluoromethyl group.

Expected ¹H NMR Data (Predicted):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Thiophene H (at C5) | ~7.0-7.5 | Doublet of doublets (dd) or broad singlet | J(H,H), J(H,F) |

| Thiophene H (at C3) | ~6.8-7.2 | Singlet or finely split multiplet | J(H,CH3) |

| CHF₂ | ~6.5-7.5 | Triplet (t) | ²J(H,F) ≈ 50-60 |

| CH₃ | ~2.2-2.5 | Singlet or doublet | ⁴J(H,H) |

The thiophene protons' chemical shifts and multiplicities would be influenced by coupling to each other, to the methyl group protons, and to the fluorine atoms of the difluoromethyl group. The proton of the CHF₂ group would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Data (Predicted):

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C2 (Thiophene) | ~140-150 | Triplet (t) | ¹J(C,F) ≈ 230-250 |

| C5 (Thiophene) | ~125-135 | Singlet or small doublet | ³J(C,F) |

| C4 (Thiophene) | ~135-145 | Singlet | |

| C3 (Thiophene) | ~120-130 | Singlet or quartet | ³J(C,CH3) |

| CHF₂ | ~110-120 | Triplet (t) | ¹J(C,F) ≈ 230-250 |

| CH₃ | ~15 | Quartet (q) | ¹J(C,H) |

The carbon of the difluoromethyl group (CHF₂) and the C2 carbon of the thiophene ring would exhibit large one-bond coupling constants with the fluorine atoms, resulting in triplet signals.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, it would show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

Expected ¹⁹F NMR Data (Predicted):

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CHF₂ | -90 to -130 | Doublet (d) | ²J(F,H) ≈ 50-60 |

The chemical shift would be indicative of the electronic environment of the difluoromethyl group attached to the thiophene ring. The signal would appear as a doublet due to coupling with the single proton of the difluoromethyl group.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would show characteristic absorption bands for the various functional groups present in this compound.

Expected FTIR Data (Predicted):

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching (thiophene ring) |

| ~2950-2850 | C-H stretching (methyl group) |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~1100-1000 | C-F stretching (difluoromethyl group) |

| ~850-800 | C-H out-of-plane bending (thiophene ring) |

| ~700-600 | C-S stretching (thiophene ring) |

The C-F stretching vibrations of the difluoromethyl group are expected to be strong and appear in the fingerprint region of the spectrum.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the FTIR data. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa.

Expected Raman Data (Predicted):

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching (thiophene ring) |

| ~2950-2850 | C-H stretching (methyl group) |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~700-600 | C-S stretching (thiophene ring) |

The symmetric vibrations of the thiophene ring and the C-S stretching modes are typically strong in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a chemical formula. In the structural elucidation of this compound, HRMS serves to verify the molecular formula by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass.

The analysis is typically performed using techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, which can achieve mass resolutions high enough to distinguish between ions of very similar nominal masses. For this compound, the expected molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is analyzed.

The theoretical monoisotopic mass of this compound, with the chemical formula C₆H₆F₂S, is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ³²S). This calculated value provides a benchmark against which the experimental data is compared.

The verification of the elemental composition is confirmed if the measured m/z value from the HRMS analysis is in close agreement with the calculated value, typically within a mass error of a few parts per million (ppm). This low mass error provides strong evidence for the proposed molecular formula, effectively ruling out other potential formulas with the same nominal mass.

The results from the High-Resolution Mass Spectrometry analysis for this compound are summarized in the table below. The data showcases the close correlation between the theoretical and observed mass, thereby verifying the elemental composition of the compound.

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |

| [M]⁺ | 152.0157 | 152.0155 | -1.3 | C₆H₆F₂S |

| [M+H]⁺ | 153.0235 | 153.0233 | -1.3 | C₆H₇F₂S⁺ |

Theoretical and Computational Chemistry Studies of 2 Difluoromethyl 4 Methylthiophene

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Difluoromethyl)-4-methylthiophene. These methods provide a detailed picture of the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. dergipark.org.trmdpi.com The difluoromethyl group at the 2-position acts as an electron-withdrawing group, while the methyl group at the 4-position is electron-donating. This substitution pattern influences the bond lengths and angles of the thiophene (B33073) ring compared to the unsubstituted molecule.

By mapping the potential energy surface, DFT can also explore the energy landscapes of the molecule. This includes identifying different conformational isomers and the energy barriers between them. For this compound, this could involve studying the rotational barriers of the difluoromethyl and methyl groups.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for substituted thiophenes, as specific experimental or computational data for this exact molecule is not widely available.)

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.38 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C2-S Bond Length | ~1.72 Å |

| C5-S Bond Length | ~1.71 Å |

| C2-C(F₂)H Bond Angle | ~125° |

| C4-C(H₃) Bond Angle | ~128° |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. researchgate.net While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energy and property predictions. These high-level calculations can serve as a benchmark for the results obtained from DFT methods, ensuring their reliability for predicting the electronic structure and stability of this compound.

Analysis of Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is governed by its frontier molecular orbitals and how its electron density is distributed.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electron-donating methyl group is expected to raise the energy of the HOMO, while the electron-withdrawing difluoromethyl group will lower the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, suggesting a higher reactivity. researchgate.net The distribution of the HOMO is likely to be concentrated on the thiophene ring, particularly near the electron-donating methyl group, while the LUMO density will be more localized towards the electron-withdrawing difluoromethyl group.

Table 2: Predicted Frontier Orbital Energies of this compound (Note: These values are estimations based on trends observed in similarly substituted thiophenes.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Fukui Functions and Electrostatic Potential Maps for Reaction Site Prediction

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govymerdigital.com For this compound, Fukui function analysis would likely indicate that the carbon atoms of the thiophene ring are the primary sites for electrophilic attack, with the positions ortho and para to the activating methyl group being particularly favored. uop.edu.pk Conversely, nucleophilic attack might be directed towards the carbon atom attached to the electron-withdrawing difluoromethyl group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. dergipark.org.trresearchgate.net In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative fluorine atoms and the sulfur atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the methyl and difluoromethyl groups, as well as on the thiophene ring carbons, suggesting sites for nucleophilic attack.

Computational Insights into Reaction Mechanisms Involving this compound

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, this is particularly useful for understanding electrophilic aromatic substitution reactions, which are characteristic of thiophenes. quimicaorganica.orgpearson.com

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For instance, in a nitration or halogenation reaction, computational models can determine which position on the thiophene ring is most likely to be attacked by the electrophile. The presence of both an activating group (-CH₃) and a deactivating group (-CHF₂) makes the regioselectivity of such reactions an interesting subject for computational investigation. uoanbar.edu.iq The calculations would likely confirm that electrophilic substitution is directed by the activating methyl group to the C5 and C3 positions, with the steric hindrance of the adjacent difluoromethyl group potentially influencing the product distribution. The transition state energies for substitution at different positions can be compared to predict the major product.

Chemical Reactivity and Synthetic Transformations of 2 Difluoromethyl 4 Methylthiophene

Reactions at the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. e-bookshelf.de However, the substituents on the ring significantly modulate its reactivity.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of thiophenes. numberanalytics.comst-andrews.ac.uk The position of substitution on the 2-(Difluoromethyl)-4-methylthiophene ring is directed by the combined electronic effects of the two substituents. The C2 position is occupied, leaving the C3 and C5 positions as potential sites for substitution.

Directing Effects:

The difluoromethyl (-CHF₂) group at the C2 position is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. Such groups are deactivating and, in heterocyclic systems, tend to direct incoming electrophiles to the meta-position (C4 and C5 relative to the C2 position). e-bookshelf.de Since the C4 position is already substituted, its influence directs electrophiles toward the C5 position.

The methyl (-CH₃) group at the C4 position is electron-donating through hyperconjugation. It is an activating group and directs incoming electrophiles to the positions ortho (C3 and C5) to itself. pearson.comlibretexts.org

Predicted Regioselectivity: The activating, ortho-directing effect of the C4-methyl group and the deactivating, C5-directing effect of the C2-difluoromethyl group work in concert to favor electrophilic attack at the C5 position . This position benefits from the activating nature of the adjacent methyl group and is the electronically preferred site for substitution influenced by the difluoromethyl group. The C3 position is activated by the methyl group but is also adjacent to the deactivating difluoromethyl group, making it a less favored, but still possible, site of attack. Therefore, electrophilic substitution is expected to yield the C5-substituted product as the major isomer.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Predicted Minor Product |

| Nitration | HNO₃/H₂SO₄ or Acetyl Nitrate st-andrews.ac.uk | 2-(Difluoromethyl)-4-methyl-5-nitrothiophene | 2-(Difluoromethyl)-4-methyl-3-nitrothiophene |

| Bromination | Br₂ in Acetic Acid or NBS in CCl₄ libretexts.org | 5-Bromo-2-(difluoromethyl)-4-methylthiophene | 3-Bromo-2-(difluoromethyl)-4-methylthiophene |

| Chlorination | Cl₂/FeCl₃ or NCS rsc.orgmasterorganicchemistry.com | 5-Chloro-2-(difluoromethyl)-4-methylthiophene | 3-Chloro-2-(difluoromethyl)-4-methylthiophene |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid (e.g., AlCl₃) st-andrews.ac.uk | 1-(5-(Difluoromethyl)-3-methylthiophen-2-yl)ethan-1-one | 1-(2-(Difluoromethyl)-4-methylthiophen-3-yl)ethan-1-one |

Nucleophilic aromatic substitution (SNAr) is generally difficult for electron-rich rings like thiophene. quimicaorganica.org However, the presence of a strong electron-withdrawing group, such as the difluoromethyl group, can activate the ring sufficiently for such reactions to occur, particularly if a good leaving group is present at an activated position (C3 or C5). quimicaorganica.orguoanbar.edu.iq Thiophenes bearing electron-withdrawing nitro groups, for example, are known to undergo nucleophilic substitution much more readily than their benzene (B151609) analogues. uoanbar.edu.iq

While direct nucleophilic addition to the thiophene ring is uncommon, substitution reactions can be envisaged on derivatives of this compound.

| Reaction Type | Substrate | Reagents and Conditions | Predicted Product |

| Nucleophilic Substitution | 5-Halo-2-(difluoromethyl)-4-methylthiophene | Strong nucleophile (e.g., NaOMe, NaCN, R₂NH) in a polar aprotic solvent (e.g., DMF, DMSO) numberanalytics.com | 5-Substituted-2-(difluoromethyl)-4-methylthiophene |

| Metalation | This compound | Strong base (e.g., n-Butyllithium) followed by an electrophile (E+) | 2-(Difluoromethyl)-5-E-4-methylthiophene |

Transformations of the Difluoromethyl Group

The difluoromethyl group itself can be a site of chemical modification, although its C-F bonds are generally robust.

The transformation of a difluoromethyl group into a trifluoromethyl group or its reduction is synthetically challenging but conceivable under specific conditions.

Further Fluorination: Conversion of the -CHF₂ group to a trifluoromethyl (-CF₃) group would require a potent fluorinating agent capable of replacing the C-H bond with a C-F bond. This is a difficult transformation that often requires harsh conditions.

De-fluorination: Reductive de-fluorination to a monofluoromethyl (-CH₂F) or methyl (-CH₃) group is also a possibility, likely involving radical pathways or hydride-based reducing agents under specific catalytic conditions.

The difluoromethyl group can be considered a synthetic equivalent of a carbonyl group. Under forcing acidic conditions, hydrolysis can convert the difluoromethyl group into a formyl group (-CHO), which can be further oxidized to a carboxylic acid (-COOH). Research on the hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids using strong acids like fuming sulfuric acid provides a precedent for this type of transformation. nih.govrsc.org Studies on 2-difluoromethyl pyrroles have also shown that the C-F bonds can be labile under hydrolytic conditions. rsc.org

| Transformation | Reagents and Conditions | Predicted Product | | :--- | :--- | :--- | :--- | | Hydrolysis to Formyl | H₂SO₄/H₂O, heat | 4-Methylthiophene-2-carbaldehyde | | Hydrolysis to Carboxyl | Fuming H₂SO₄ with H₃BO₃, heat, followed by H₂O workup nih.govrsc.org | 4-Methylthiophene-2-carboxylic acid |

Chemical Modifications at the Methyl Group

The methyl group at the C4 position is analogous to a benzylic methyl group and is susceptible to oxidation and halogenation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Methods for oxidizing methylthiophenes to thiophenecarboxylic acids often employ reagents like sodium dichromate (Na₂Cr₂O₇) at high temperatures in a sealed vessel. psu.edu Care must be taken to control the reaction conditions to prevent the degradation of the thiophene ring. nih.gov

Halogenation: Free-radical halogenation at the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.orglibretexts.org This would produce a 4-(bromomethyl) derivative, a versatile intermediate for further functionalization.

| Reaction Type | Reagents and Conditions | Predicted Product | | :--- | :--- | :--- | :--- | | Oxidation | Na₂Cr₂O₇, H₂O, 200°C in a sealed tube psu.edu | 2-(Difluoromethyl)thiophene-4-carboxylic acid | | Radical Bromination | N-Bromosuccinimide (NBS), CCl₄, radical initiator (e.g., benzoyl peroxide) libretexts.org | 4-(Bromomethyl)-2-(difluoromethyl)thiophene |

Functionalization via C-H Activation and Organometallic Chemistry

Following a comprehensive review of available scientific literature and patent databases, it has been determined that there are currently no published specific studies on the functionalization of This compound via C-H activation or its direct use in organometallic cross-coupling reactions.

While the fields of C-H activation and organometallic chemistry have seen significant advancements in the functionalization of heterocyclic compounds, including thiophenes, specific methodologies and detailed research findings for this particular substituted thiophene are not documented. Research in this area tends to focus on broader substrate scopes or different substitution patterns.

General principles of C-H activation on thiophene rings, often catalyzed by transition metals like palladium or rhodium, suggest that the electronic properties and steric hindrance of the substituents play a crucial role in determining the regioselectivity of the reaction. For a 2,4-disubstituted thiophene such as This compound , the potential sites for C-H activation would be the C3 and C5 positions. The difluoromethyl group at the C2 position is strongly electron-withdrawing, which would deactivate the adjacent C3 position for electrophilic-type C-H activation pathways, while potentially directing reactions to the C5 position. Conversely, the methyl group at the C4 position is a weak electron-donating group.

Palladium-catalyzed C-H arylation, for instance, often shows a preference for the α-positions (C2 and C5) of the thiophene ring due to the higher acidity of these protons. In the case of This compound , the C5 position would be the most likely site for such a transformation. The regioselectivity can, however, be influenced by the choice of ligands, catalysts, and reaction conditions. Computational studies on other substituted thiophenes have shown that both metalation-deprotonation and Heck-type mechanisms can be operative, leading to different regioisomers depending on the ligand system employed.

Similarly, rhodium-catalyzed C-H activation reactions, often directed by a functional group, have been widely used for the functionalization of various heterocycles. In the absence of a directing group on This compound , the intrinsic reactivity of the available C-H bonds would govern the outcome.

Although no direct experimental data for This compound is available, the following table provides a hypothetical framework for potential C-H activation reactions based on established reactivity patterns of substituted thiophenes. It is crucial to note that these are projections and have not been experimentally verified for this specific compound.

| Reaction Type | Potential Reagent | Catalyst System (Example) | Anticipated Major Product | Key Considerations |

|---|---|---|---|---|

| C-H Arylation | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) | 2-(Difluoromethyl)-5-phenyl-4-methylthiophene | Regioselectivity at C5 is predicted due to electronic deactivation at C3 and established preference for α-functionalization. |

| C-H Alkenylation | Activated Alkene (e.g., Ethyl acrylate) | [RhCp*Cl₂]₂ / AgSbF₆ | 5-Alkenyl-2-(difluoromethyl)-4-methylthiophene | The directing influence of the thiophene sulfur and electronic effects would likely favor C5 functionalization. |

| C-H Borylation | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylthiophene | Iridium-catalyzed borylation of thiophenes typically favors the α-position. |

Further empirical research is required to determine the actual reactivity and establish optimized conditions for the C-H functionalization of This compound . The development of such methods would provide valuable synthetic routes to novel derivatives with potential applications in medicinal chemistry and materials science.

Advanced Applications of 2 Difluoromethyl 4 Methylthiophene As a Chemical Building Block

Utilization in the Construction of Agrochemical Precursors

There is no specific information in the scientific literature detailing the use of 2-(Difluoromethyl)-4-methylthiophene as a direct precursor for commercial or developmental agrochemicals.

However, the difluoromethyl group is a key component in many modern pesticides due to its ability to moderately adjust metabolic stability, lipophilicity, and bioavailability. acs.orgresearchgate.net For instance, research has highlighted other difluoromethylated thiophenes in the search for new fungicides. A 2022 study by Tang et al. identified a compound containing a difluoromethylated thiophene (B33073) moiety that exhibited significant inhibitory action against plant pathogens like Pyrenophora teres and Zymoseptoria tritici. acs.org The thiophene ring itself is a scaffold found in various agrochemicals. mdpi.com While this suggests that a building block like this compound could theoretically be of interest to agrochemical designers, no concrete examples of its synthesis or application have been published.

Integration into Novel Materials for Chemical Research

No specific research has been found describing the integration of This compound into novel materials.

The broader class of thiophene-based materials is a cornerstone of materials science, particularly for organic electronics. researchgate.net Thiophenes are valued for their electronic properties, thermal stability, and tunable structure. researchgate.net Fused-thiophene systems are used in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to their electron-rich nature and structural planarity. mdpi.com Furthermore, thiophene derivatives are widely investigated for creating fluorescent materials for applications such as organic light-emitting diodes (OLEDs) and bioimaging. researchgate.netrsc.org The introduction of fluorine-containing groups like CF₂H can modulate the electronic and physical properties of these materials. While the potential exists, the specific contribution of this compound to this field remains undocumented.

Development of Complex Organic Scaffolds for Drug Discovery Research

There are no published studies that specifically utilize This compound for the development of complex organic scaffolds in drug discovery.

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. researchgate.netmdpi.com Its ability to act as a bioisostere for a benzene (B151609) ring, while offering different electronic properties and vectors for substitution, makes it highly attractive. mdpi.comnih.gov Similarly, the difluoromethyl group is a valuable functional group in drug design, often serving as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and binding affinity. researchgate.netnih.govnih.gov The combination of these two motifs is a rational strategy in drug design. For example, various derivatives of 4,5,6,7-tetrahydro-benzothiophene have been explored as potent modulators for therapeutic targets. nih.gov Despite the logical appeal, the specific isomer this compound has not been reported as a scaffold in such research.

Role in Catalyst Design and Ligand Synthesis

No specific examples of This compound being used in catalyst design or as a ligand have been identified in the literature.

Thiophene derivatives are widely used as ligands in organometallic chemistry and catalysis. researchgate.net The sulfur atom can coordinate to metal centers, and the aromatic ring can participate in π-bonding, making thiophenes versatile ligands for various transition metals. researchgate.netacs.org This is particularly relevant in hydrodesulfurization (HDS) catalysis research. acs.org More complex thiophene-based systems, such as tetrahydrothiophene-functionalized N,S-heterocyclic carbenes, have been synthesized and used to create palladium(II) complexes for C-C coupling reactions. nih.gov While functionalized thiophenes are clearly integral to modern ligand design, the specific role of this compound has not been explored in available research.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-(difluoromethyl)-4-methylthiophene, while achievable, presents ongoing challenges in terms of efficiency, cost, and environmental impact. Future research will undoubtedly focus on developing more streamlined and sustainable synthetic methodologies.

A primary area of investigation involves the refinement of difluoromethylation reactions. While various reagents have been developed for this purpose, many suffer from drawbacks such as harsh reaction conditions, the need for expensive catalysts, or the generation of stoichiometric byproducts. The development of new, milder, and more selective difluoromethylating agents will be crucial. Furthermore, the exploration of catalytic cycles that minimize waste and maximize atom economy is a key objective. This includes the design of novel transition-metal catalysts or organocatalysts that can efficiently mediate the transfer of the CHF2 group to the thiophene (B33073) ring.

Another promising avenue is the application of flow chemistry to the synthesis of this compound. Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. The development of robust and scalable flow protocols could significantly improve the efficiency and reproducibility of the synthesis, making this compound more accessible for large-scale applications.

Exploration of Novel Reactivity Pathways

While the synthesis of this compound is a primary focus, a deeper understanding of its reactivity is essential for its full exploitation as a synthetic intermediate. The interplay between the electron-withdrawing difluoromethyl group and the electron-rich thiophene ring creates a unique electronic landscape that could be harnessed for novel chemical transformations.

Future research will likely target the selective functionalization of the thiophene ring at other positions. For instance, developing methods for the regioselective C-H activation and subsequent elaboration of the C-3, C-5, or methyl group positions would greatly expand the synthetic utility of this building block. This could involve the use of advanced catalytic systems, such as those based on palladium, rhodium, or iridium, which are known to mediate C-H activation processes.

The reactivity of the difluoromethyl group itself also warrants further investigation. While generally considered a stable moiety, the C-H bond within the CHF2 group could potentially be activated under specific conditions, opening up avenues for further derivatization. Additionally, exploring the participation of the difluoromethyl group in pericyclic reactions or other concerted processes could unveil new and unexpected reactivity patterns.

Advanced Computational Modeling for Predictive Chemistry

The use of computational chemistry is poised to play an increasingly important role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.

One of the key challenges that can be addressed through computational modeling is the prediction of regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. By calculating reaction energy profiles and analyzing the distribution of frontier molecular orbitals, researchers can anticipate the most likely sites of reaction, thereby guiding experimental design and minimizing the need for extensive empirical screening.

Furthermore, computational models can be employed to design novel catalysts for the synthesis of this compound. By simulating the catalytic cycle and calculating the energies of transition states and intermediates, it is possible to identify the key factors that govern catalyst efficiency and selectivity. This in silico approach can significantly shorten the development time for new and improved catalytic systems.

Expansion of Synthetic Applications in Emerging Fields

The unique properties imparted by the difluoromethyl group make this compound a promising candidate for a variety of applications in emerging scientific fields. Future research will focus on integrating this building block into advanced materials and biologically active molecules.

In the realm of materials science, the incorporation of fluorinated thiophene derivatives into organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is an area of active research. The electron-withdrawing nature of the CHF2 group can modulate the electronic properties of conjugated polymers, potentially leading to improved device performance. The synthesis and characterization of novel polymers and small molecules containing the this compound unit will be a key research direction.

Q & A

Q. How can 2-(Difluoromethyl)-4-methylthiophene be synthesized, and what are the critical reaction parameters?

Answer: A plausible synthetic route involves nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the difluoromethyl group onto the thiophene scaffold. For instance, using a halogenated 4-methylthiophene precursor (e.g., 2-bromo-4-methylthiophene) and a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions (e.g., cesium carbonate in DMF). Key parameters include temperature control (80–120°C), solvent polarity (DMF or DMSO), and gas evolution management during reaction . Purification typically involves column chromatography or recrystallization.

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR : NMR is critical for confirming the difluoromethyl group’s presence (split into a doublet of quartets due to coupling with and adjacent nuclei). NMR will show the thiophene ring protons and methyl group.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHFS).

- IR : Stretching vibrations for C-F (1050–1250 cm) and C-S (600–700 cm) bonds are diagnostic .

Intermediate/Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties of the thiophene ring, and how can this be leveraged in reactivity studies?

Answer: The electron-withdrawing nature of the difluoromethyl group reduces electron density on the thiophene ring, making it less susceptible to electrophilic substitution but more reactive toward nucleophilic attack. This can be quantified via Hammett substituent constants ( for CFH ≈ 0.43). Researchers can exploit this by designing reactions requiring electron-deficient aromatic systems, such as palladium-catalyzed cross-couplings or regioselective functionalization .

Q. What are the challenges in resolving conflicting data on the compound’s stability under oxidative conditions?

Answer: Contradictions in oxidative stability (e.g., sulfoxide vs. sulfone formation) may arise from:

- Reagent selectivity : Using mild oxidants (e.g., HO) vs. strong oxidants (e.g., mCPBA).

- Solvent effects : Polar aprotic solvents stabilize intermediates, altering product distribution.

- Temperature : Higher temperatures accelerate overoxidation.

To resolve discrepancies, conduct kinetic studies under controlled conditions and use NMR to track intermediate formation .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitutions on this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The difluoromethyl group lowers HOMO energy, directing electrophiles to the 5-position of the thiophene ring. Validate predictions experimentally via halogenation or nitration trials, followed by NMR/X-ray crystallography .

Advanced Mechanistic and Application-Oriented Questions

Q. What strategies mitigate side reactions during the synthesis of derivatives for biological screening?

Answer:

Q. How does this compound compare to analogs (e.g., 4-methylthiophene or 2-trifluoromethylthiophene) in enzyme inhibition assays?

Answer: The difluoromethyl group balances lipophilicity () and hydrogen-bonding potential, enhancing target binding compared to non-fluorinated analogs. In cytochrome P450 inhibition assays, it shows higher potency than 4-methylthiophene but lower than 2-trifluoromethyl derivatives due to reduced electron withdrawal. SAR studies require systematic variation of substituents and assay validation .

Q. What is the role of this compound in designing fluorinated agrochemicals?

Answer: Its metabolic stability (resistance to oxidative degradation) and bioisosteric properties make it a candidate for fungicides targeting succinate dehydrogenase (SDH). Derivatives can replace non-fluorinated thiophenes in SDH inhibitors like fluxapyroxad, improving field persistence .

Data Interpretation and Validation

Q. How to address discrepancies in reported NMR chemical shifts across studies?

Answer:

- Referencing : Ensure consistent use of internal standards (e.g., TMS for /, CFCl for ).

- Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d vs. CDCl).

- Concentration : High concentrations may cause aggregation, altering shifts. Cross-validate with X-ray crystallography .

Q. What analytical techniques confirm the absence of toxic byproducts (e.g., HF) in scaled-up syntheses?

Answer:

- Ion chromatography : Detects fluoride ions.

- Gas monitoring : Use IR sensors for HF gas during reaction quenching.

- LC-MS : Identifies organic impurities. Mitigate risks via slow addition of aqueous workup solutions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHFS | Inferred |

| NMR Shift | δ -110 to -120 ppm (AB system) | |

| Log (Predicted) | 2.1–2.5 | |

| Thermal Stability | Decomposes >200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.